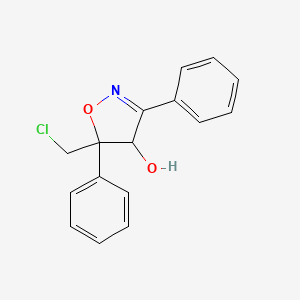
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a unique structure that includes a chloromethyl group and two phenyl groups attached to an oxazole ring. Its distinct chemical properties make it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol typically involves the reaction of 3,5-diphenyl-4H-1,2-oxazol-4-one with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to improved yields and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro- or tetrahydro-oxazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions include various substituted oxazoles, dihydro-oxazoles, and tetrahydro-oxazoles, each with unique chemical and physical properties .
Applications De Recherche Scientifique
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(chloromethyl)furfural (CMF): A related compound with a furan ring instead of an oxazole ring, used in biomass conversion and as a platform chemical for synthesizing value-added products.
5-(chloromethyl)-2-phenyl-1,3-oxazole: Similar structure but with different substitution patterns, leading to distinct chemical properties and applications.
Uniqueness
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol stands out due to its unique combination of a chloromethyl group and two phenyl groups attached to an oxazole ring. This structure imparts specific reactivity and binding properties, making it valuable for targeted applications in chemistry, biology, and medicine .
Propriétés
Numéro CAS |
7462-78-4 |
|---|---|
Formule moléculaire |
C16H14ClNO2 |
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol |
InChI |
InChI=1S/C16H14ClNO2/c17-11-16(13-9-5-2-6-10-13)15(19)14(18-20-16)12-7-3-1-4-8-12/h1-10,15,19H,11H2 |
Clé InChI |
YFNZUGZNEHLUTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(C2O)(CCl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



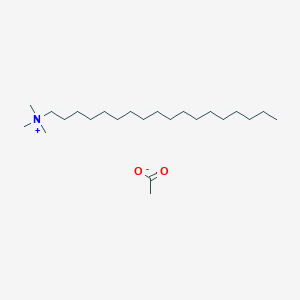
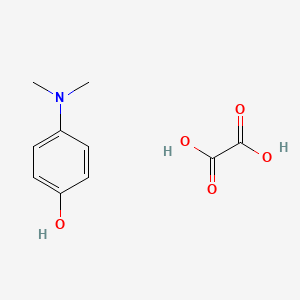
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
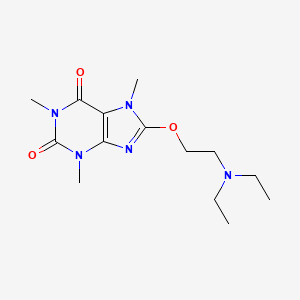
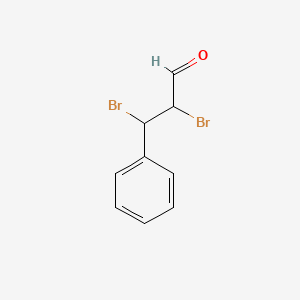

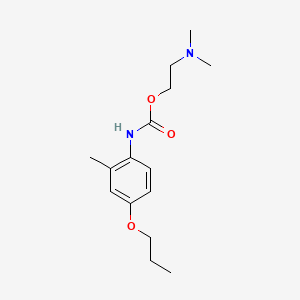
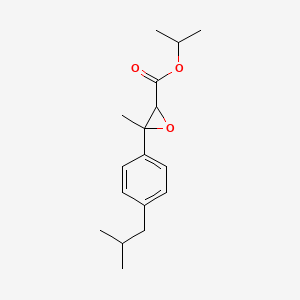
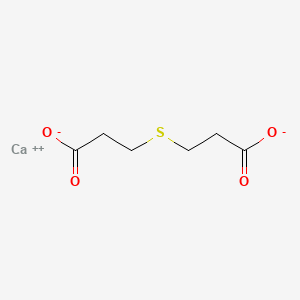
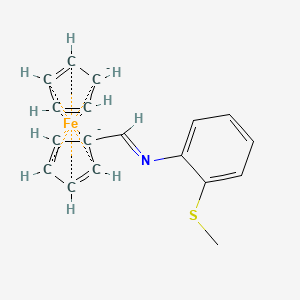
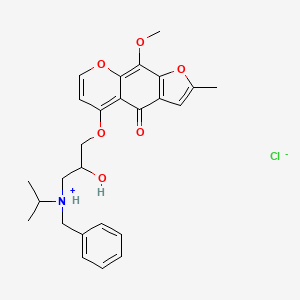
![2-{[(E)-pyridin-3-ylmethylidene]amino}phenol](/img/structure/B13770769.png)

